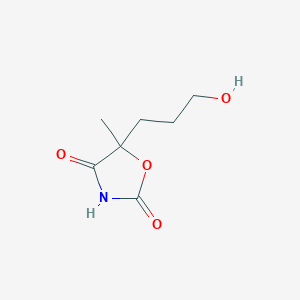
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione, also known as HPMO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicine. HPMO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This leads to a decrease in the production of these inflammatory mediators, resulting in the observed anti-inflammatory and analgesic effects.
生化学的および生理学的効果
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has also been found to exhibit anticonvulsant activity and neuroprotective effects. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for drug development. However, there are also limitations to using 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied.
将来の方向性
There are several future directions for the study of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. This could lead to the development of more targeted drugs that exhibit fewer side effects. Additionally, the potential neuroprotective effects of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further studied to identify its potential applications in the treatment of neurodegenerative diseases. Finally, the antitumor activity of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione could be further explored to identify its potential role in cancer therapy.
Conclusion:
In conclusion, 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione is a promising compound that exhibits various biochemical and physiological effects. Its potential applications in the field of medicine make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione involves the reaction of L-alanine with glycidol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione. This method has been optimized to produce 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione with high purity and yield.
科学的研究の応用
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. 5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione has been shown to have antitumor activity, anticonvulsant activity, and neuroprotective effects. It has also been found to exhibit anti-inflammatory and analgesic effects.
特性
CAS番号 |
124315-44-2 |
|---|---|
製品名 |
5-(3-Hydroxypropyl)-5-methyloxazolidine-2,4-dione |
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
5-(3-hydroxypropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO4/c1-7(3-2-4-9)5(10)8-6(11)12-7/h9H,2-4H2,1H3,(H,8,10,11) |
InChIキー |
FIWVVDNIXXHQAV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCO |
正規SMILES |
CC1(C(=O)NC(=O)O1)CCCO |
同義語 |
2,4-Oxazolidinedione,5-(3-hydroxypropyl)-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



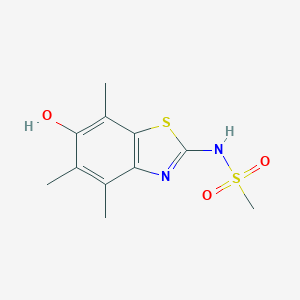
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)


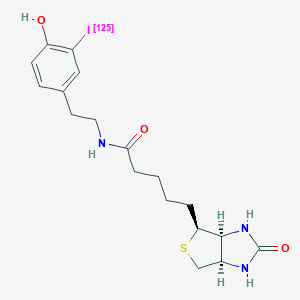
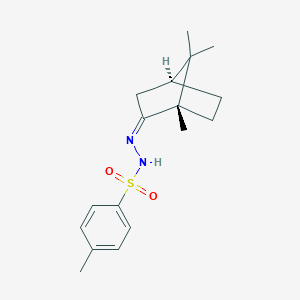
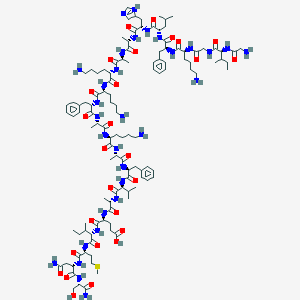

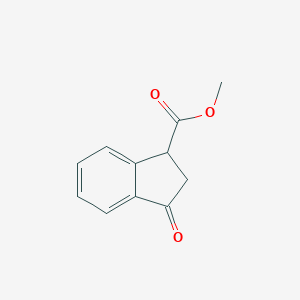
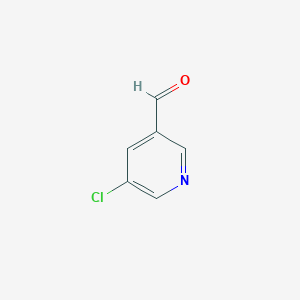
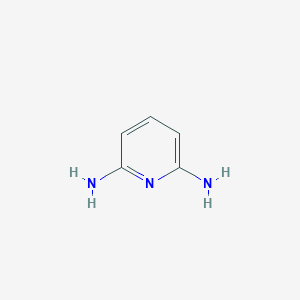
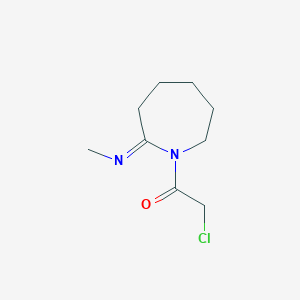

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)